3,5-Dimethyl-2,4,6-trifluorobenzoyl chloride

Description

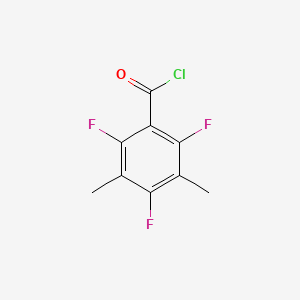

3,5-Dimethyl-2,4,6-trifluorobenzoyl chloride is a fluorinated aromatic acyl chloride characterized by a benzoyl chloride backbone substituted with two methyl groups at the 3- and 5-positions and three fluorine atoms at the 2-, 4-, and 6-positions. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its ability to introduce fluorinated aromatic moieties into target molecules . Notably, CymitQuimica discontinued commercial production of this compound in early 2025, citing supply chain challenges .

Properties

IUPAC Name |

2,4,6-trifluoro-3,5-dimethylbenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c1-3-6(11)4(2)8(13)5(7(3)12)9(10)14/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIPFTSPYMRXQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1F)C(=O)Cl)F)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2,4,6-trifluorobenzoyl chloride typically involves the chlorination of 3,5-dimethyl-2,4,6-trifluorobenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions to ensure complete conversion of the acid to the corresponding acyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and efficient distillation systems to purify the final product. Safety measures are crucial due to the corrosive nature of the reagents and the product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-2,4,6-trifluorobenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 3,5-dimethyl-2,4,6-trifluorobenzoic acid and hydrochloric acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.

Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

Amides, esters, and thioesters: from nucleophilic substitution.

3,5-Dimethyl-2,4,6-trifluorobenzoic acid: from hydrolysis.

3,5-Dimethyl-2,4,6-trifluorobenzyl alcohol: from reduction.

Scientific Research Applications

Pharmaceutical Synthesis

One of the primary applications of 3,5-dimethyl-2,4,6-trifluorobenzoyl chloride is in the synthesis of pharmaceutical intermediates. It serves as a key building block for various active pharmaceutical ingredients (APIs).

- Example : It is utilized in the synthesis of COX-2 inhibitors and other anti-inflammatory drugs. The trifluoromethyl group enhances the biological activity and selectivity of these compounds .

Agricultural Chemicals

This compound is also employed in the production of agrochemicals. Its derivatives are used as herbicides and insecticides due to their effective biological activity against pests.

- Case Study : Research indicates that derivatives synthesized from this compound exhibit potent insecticidal properties. For instance, it has been successfully used to synthesize tebufenozide, an effective insect growth regulator .

Material Science

In material science, this compound finds its use in developing advanced materials with specific properties such as thermal stability and chemical resistance.

- Application : It is used to create fluorinated polymers that exhibit enhanced performance in harsh environments. These materials are utilized in coatings and sealants that require high durability .

Analytical Chemistry

This compound is also significant in analytical chemistry as a reagent for derivatization.

- Use Case : It can be used to modify analytes for improved detection sensitivity in chromatographic techniques .

Staged Reaction Method

A notable method involves a three-stage reaction process:

- Insulation Reaction : Reaction at low temperatures (below 35°C) to minimize byproducts.

- Heating Reaction : Gradually increasing temperature to facilitate complete conversion.

- Refluxing Reaction : Sustained heating to ensure maximum yield and purity .

Data Tables

| Application Area | Specific Use | Example Compound |

|---|---|---|

| Pharmaceutical | Synthesis of APIs | COX-2 inhibitors |

| Agricultural Chemicals | Production of insecticides | Tebufenozide |

| Material Science | Development of fluorinated polymers | High-performance coatings |

| Analytical Chemistry | Derivatization reagent | Enhanced chromatographic detection |

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-2,4,6-trifluorobenzoyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form covalent bonds, resulting in the formation of various derivatives. The presence of electron-withdrawing fluorine atoms enhances its reactivity by stabilizing the transition state during nucleophilic attack .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 3,5-dimethyl-2,4,6-trifluorobenzoyl chloride include benzoyl chlorides with varying substituents (e.g., fluorine, methyl, chloro, trifluoromethyl). Below is a detailed comparison:

Table 1: Comparative Analysis of Fluorinated and Methyl-Substituted Benzoyl Chlorides

Key Research Findings

Substituent Effects on Reactivity: Fluorine atoms at the 2,4,6-positions in this compound enhance electrophilicity due to their electron-withdrawing nature, making it more reactive than non-fluorinated analogs like 3,5-dimethylbenzoyl chloride .

Applications :

- Fluorinated benzoyl chlorides (e.g., 2,4,6-trifluorobenzoyl chloride) are preferred in agrochemical synthesis for their resistance to metabolic degradation .

- Methyl-substituted derivatives (e.g., 2,4,6-trimethylbenzoyl chloride) are used in polymer chemistry for controlled cross-linking .

Safety and Handling: Limited safety data exist for this compound. Analogous compounds like 3-chloro-5-(trifluoromethyl)benzoyl chloride lack hazard classifications, suggesting cautious handling .

Biological Activity

3,5-Dimethyl-2,4,6-trifluorobenzoyl chloride is a fluorinated aromatic compound that has garnered attention in various fields of biological research. Its unique structure allows for significant interactions with biomolecules, making it a candidate for applications in medicinal chemistry and biochemistry. This article explores its biological activity, including its mechanisms of action, toxicity profile, and potential therapeutic applications.

The compound is characterized by the presence of three fluorine atoms and two methyl groups on the benzene ring, which contribute to its lipophilicity and reactivity. Its chemical structure is as follows:

This compound primarily acts as an acylating agent. It is used to modify biomolecules such as proteins and peptides through acylation reactions. This modification can alter the biological activity of these molecules, potentially enhancing their efficacy or stability.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds synthesized from this chlorinated benzoyl derivative have shown to inhibit the proliferation of cancer cells through various mechanisms:

- Apoptosis Induction : Compounds derived from this benzoyl chloride have been reported to induce apoptosis in cancer cell lines. For example, a study demonstrated that certain analogs significantly inhibited cell growth and induced apoptosis in breast cancer cell lines at micromolar concentrations .

- Cell Cycle Arrest : Some derivatives were found to cause cell cycle arrest at the G2/M phase, which is crucial for preventing the proliferation of cancer cells .

Toxicity Profile

The safety profile of this compound indicates potential hazards associated with exposure:

- Corrosiveness : The compound is classified as corrosive and can cause damage to respiratory pathways and skin upon exposure. Inhalation may lead to delayed lung damage .

- Endocrine Disruption : Current literature does not support the notion that this compound exhibits endocrine-disrupting properties .

- Mutagenicity : There are concerns regarding its mutagenic potential; however, specific data on this aspect remain limited.

Study 1: Anticancer Efficacy

A study focused on synthesizing new analogs from this compound revealed that certain modifications led to enhanced anticancer activity. The most potent analogs exhibited IC50 values ranging from 0.19 μM to 1.38 μM against breast cancer cell lines (Table 1) .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| JCC76 | 1.38 | SKBR-3 |

| CSUOH0901 | 0.91 | SKBR-3 |

| CSUOH0910 | 0.68 | MCF-7 |

Study 2: Modification of Biomolecules

In another investigation, researchers utilized this compound to modify peptides for enhanced stability and activity in biological assays. The modifications resulted in peptides with improved binding affinities for target proteins.

Q & A

Q. What are the optimal synthetic routes for 3,5-dimethyl-2,4,6-trifluorobenzoyl chloride, and how do reaction conditions influence yield?

Methodological Answer: A viable approach involves sequential halogenation and functional group transformations. For structurally similar benzoyl chlorides (e.g., 3,5-dichlorobenzoyl chloride), synthesis starts with m-xylene via side-chain chlorination, ring chlorination, hydrolysis, and decarbonylation . For fluorinated analogs like 3,5-difluorobenzoyl chloride, direct fluorination using agents like HF or F₂ under controlled conditions is critical to avoid over-fluorination. Key factors include:

- Temperature control : Higher temperatures (>100°C) may degrade intermediates.

- Catalyst selection : Lewis acids (e.g., AlCl₃) improve regioselectivity in halogenation steps.

- Purification : Distillation or recrystallization (e.g., using hexane/ethyl acetate) ensures ≥98% purity .

Data Contradiction : Chlorinated analogs achieve ~63% yield via single-factor optimization , but fluorinated derivatives often require lower yields (40–50%) due to steric and electronic challenges from fluorine substituents.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : Confirm substitution patterns (e.g., ¹H NMR for methyl groups, ¹⁹F NMR for fluorines). For example, 3,5-difluorobenzoyl chloride shows distinct ¹⁹F NMR peaks at δ −110 to −115 ppm .

- IR : Detect carbonyl (C=O) stretches near 1770 cm⁻¹ and C-F stretches at 1200–1100 cm⁻¹ .

- HPLC/GC-MS : Quantify purity (≥98%) using reverse-phase C18 columns or GC with FID detectors .

Note : Contaminants like unreacted precursors (e.g., benzaldehyde derivatives) may co-elute; gradient elution or derivatization improves resolution.

Q. What are the stability considerations for handling and storing this compound?

Methodological Answer:

- Moisture sensitivity : Hydrolyzes readily to carboxylic acid derivatives; store under inert gas (N₂/Ar) in sealed amber vials .

- Temperature : Decomposes above 80°C; refrigerate at 2–8°C for long-term stability.

- Compatibility : Avoid contact with protic solvents (e.g., water, alcohols) and strong bases. Use anhydrous dichloromethane or THF for reactions .

Advanced Research Questions

Q. How does the electron-withdrawing effect of fluorine substituents influence reactivity in nucleophilic acyl substitution?

Methodological Answer: The trifluoromethyl and fluorine groups enhance electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols. For example:

- Kinetic studies : Compare reaction rates with non-fluorinated analogs (e.g., 3,5-dimethylbenzoyl chloride) using UV-Vis monitoring. Fluorinated derivatives react 3–5× faster due to reduced electron density at the carbonyl .

- Regioselectivity : Steric hindrance from methyl groups may direct nucleophiles to the para position. Computational modeling (DFT) predicts transition states and validates experimental outcomes .

Q. How can researchers resolve contradictions in reported spectroscopic data for fluorinated benzoyl chlorides?

Methodological Answer:

- Reference standardization : Calibrate instruments using NIST-certified standards (e.g., 3,5-difluorobenzoyl chloride, NIST data ).

- Solvent effects : Account for deuterated solvent shifts (e.g., CDCl₃ vs. DMSO-d₆) in NMR assignments.

- Collaborative validation : Cross-check data with multiple labs or databases (e.g., PubChem ).

Q. What advanced analytical methods are suitable for quantifying trace degradation products?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.